(1-Ethoxy-4-methylcyclohexyl)methanol
CAS No.:
Cat. No.: VC17532794
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20O2 |
|---|---|
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | (1-ethoxy-4-methylcyclohexyl)methanol |
| Standard InChI | InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | XQOXOZDTIZOCLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(CCC(CC1)C)CO |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
(1-Ethoxy-4-methylcyclohexyl)methanol features a cyclohexane backbone with two distinct substituents: an ethoxy group (-OCHCH) at position 1 and a hydroxymethyl group (-CHOH) at position 4. The cyclohexane ring adopts a chair conformation, minimizing steric strain between substituents. The relative stereochemistry of the ethoxy and hydroxymethyl groups influences reactivity and intermolecular interactions, though specific isomer prevalence (cis vs. trans) remains undocumented in available literature.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1-ethoxy-4-methylcyclohexyl)methanol |
| Molecular Formula | |
| Molecular Weight | 172.26 g/mol |
| Canonical SMILES | CCOC1(CCC(CC1)C)CO |
| InChI Key | XQOXOZDTIZOCLQ-UHFFFAOYSA-N |
| PubChem CID | 130591110 |
Spectroscopic and Computational Data
The compound’s Standard InChI string () facilitates computational modeling of its electronic structure. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the ethoxy methyl (), hydroxymethyl proton (), and cyclohexane backbone protons (). Mass spectrometry would show a molecular ion peak at , with fragmentation patterns indicative of ether and alcohol bond cleavage.
Synthesis and Production Pathways
Byproduct Considerations
Similar to MCHM, which is a byproduct of cyclohexanedimethanol production , (1-Ethoxy-4-methylcyclohexyl)methanol may form during incomplete esterification or hydrogenation processes. Purification challenges arise due to the structural similarity of byproducts, necessitating advanced chromatographic techniques.
Applications in Organic Synthesis and Beyond
Role in Epoxide Ring-Opening Reactions
The compound’s hydroxymethyl group acts as a nucleophile in acid-catalyzed epoxide openings, forming diols with regioselectivity influenced by the ethoxy group’s steric effects. For example, in the presence of sulfuric acid, it reacts with ethylene oxide to yield 2-((1-ethoxy-4-methylcyclohexyl)methoxy)ethanol, a potential precursor for surfactants.
Physicochemical and Environmental Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate hydrophobicity. This property facilitates its use in biphasic reaction systems but raises concerns about bioaccumulation in aquatic environments.
Degradation and Toxicity
No explicit toxicological data exist, but its metabolic pathway likely mirrors MCHM’s oxidation to 4-methylcyclohexanecarboxylic acid . This metabolite, a naphthenic acid, is associated with chronic aquatic toxicity, implying that environmental releases of (1-Ethoxy-4-methylcyclohexyl)methanol could necessitate remediation strategies.
Comparative Analysis with Related Compounds
4-Methylcyclohexanemethanol (MCHM)
MCHM () lacks the ethoxy group, reducing its steric bulk and altering solubility () . Both compounds share low acute toxicity but differ in applications: MCHM is used in coal flotation, whereas (1-Ethoxy-4-methylcyclohexyl)methanol’s ether linkage enhances its suitability for glycosylation reactions.
Cyclohexanedimethanol
This diol () exhibits higher water solubility () and serves as a polymer precursor, contrasting with the mono-alcohol’s niche synthetic role .
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